乙酰胆碱氯化物

描述

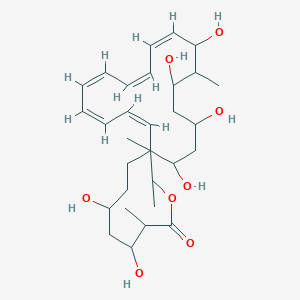

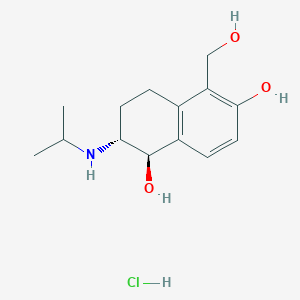

Acetylcholine chloride is a chemical compound that serves as a neurotransmitter in both the central and peripheral nervous systems. It is an ester of acetic acid and choline, and it plays a crucial role in transmitting nerve impulses across synapses. Acetylcholine chloride is the primary neurotransmitter of the parasympathetic nervous system, which is responsible for contracting smooth muscles, dilating blood vessels, increasing bodily secretions, and slowing the heart rate .

科学研究应用

作用机制

乙酰胆碱氯化物通过与靶细胞表面上的乙酰胆碱受体结合而发挥作用。乙酰胆碱受体主要有两种类型:烟碱型和毒蕈碱型。当乙酰胆碱氯化物与这些受体结合时,它会触发一系列分子事件,导致离子通道打开并启动细胞反应。在神经肌肉接头处,这会导致肌肉收缩。 在自主神经系统中,它调节各种生理过程,如心率、消化和呼吸功能 .

生化分析

Biochemical Properties

Acetylcholine chloride acts as a cholinergic neurotransmitter, binding to nicotinic and muscarinic acetylcholine receptors . It facilitates the opening of calcium channels and influences the activity of dopaminergic neurons by stimulating nicotinic acetylcholine receptors . The compound interacts with enzymes such as choline acetyltransferase, which synthesizes acetylcholine from acetyl coenzyme A and choline . Additionally, acetylcholine chloride is metabolized by acetylcholinesterase, which breaks it down into acetate and choline .

Cellular Effects

Acetylcholine chloride has a wide range of effects on various cell types and cellular processes. It plays a crucial role in muscle contraction by binding to receptors on muscle cells, causing sodium channels to open and initiating muscle contraction . In the nervous system, acetylcholine chloride influences cognitive functions, including memory and attention, by modulating neurotransmitter release and synaptic plasticity . It also affects smooth muscle cells, leading to the contraction of muscles in the gastrointestinal tract, bladder, and blood vessels .

Molecular Mechanism

The molecular mechanism of acetylcholine chloride involves its binding to nicotinic and muscarinic receptors on the cell surface . Upon binding, it triggers a cascade of intracellular events, including the activation of G-proteins and the opening of ion channels . This results in changes in membrane potential and the initiation of cellular responses such as muscle contraction and neurotransmitter release . Acetylcholine chloride also modulates gene expression by influencing signaling pathways that regulate transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylcholine chloride can vary over time. The compound is relatively stable but can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to acetylcholine chloride in in vitro studies has shown that it can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release . In in vivo studies, prolonged administration of acetylcholine chloride has been associated with changes in heart rate and blood pressure regulation .

Dosage Effects in Animal Models

The effects of acetylcholine chloride vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve memory by stimulating nicotinic receptors . At high doses, acetylcholine chloride can cause toxic effects, including muscle paralysis and respiratory failure due to overstimulation of cholinergic receptors . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing adverse reactions .

Metabolic Pathways

Acetylcholine chloride is involved in several metabolic pathways, primarily its synthesis and degradation . The synthesis of acetylcholine chloride involves the enzyme choline acetyltransferase, which catalyzes the reaction between choline and acetyl coenzyme A . The degradation of acetylcholine chloride is mediated by acetylcholinesterase, which hydrolyzes it into acetate and choline . These metabolic pathways are crucial for maintaining the balance of acetylcholine levels in the body and ensuring proper neurotransmission .

Transport and Distribution

Acetylcholine chloride is transported and distributed within cells and tissues through specific transporters and binding proteins . The vesicular acetylcholine transporter (VAChT) is responsible for packaging acetylcholine chloride into synaptic vesicles for release into the synaptic cleft . Once released, acetylcholine chloride binds to receptors on target cells, initiating cellular responses . The distribution of acetylcholine chloride within tissues is influenced by its interaction with various transporters and binding proteins that regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of acetylcholine chloride is primarily within synaptic vesicles in cholinergic neurons . It is synthesized in the presynaptic terminal and stored in vesicles until it is released in response to a nerve impulse . The activity of acetylcholine chloride is regulated by its localization within these vesicles, as well as by post-translational modifications that target it to specific compartments or organelles . This precise localization is essential for the proper functioning of cholinergic neurotransmission .

准备方法

合成路线和反应条件

乙酰胆碱氯化物是通过胆碱与乙酰氯反应合成的。该反应通常在无水环境中进行,以防止乙酰氯水解。一般反应如下: [ \text{胆碱} + \text{乙酰氯} \rightarrow \text{乙酰胆碱氯化物} ]

工业生产方法

在工业环境中,乙酰胆碱氯化物是通过在受控条件下使胆碱与乙酰氯反应生产的。 该反应在二氯甲烷或氯仿等溶剂中进行,产物通过结晶或蒸馏纯化 .

化学反应分析

反应类型

乙酰胆碱氯化物会发生多种类型的化学反应,包括:

水解: 乙酰胆碱氯化物可以被乙酰胆碱酯酶水解生成胆碱和乙酸。

氧化: 乙酰胆碱氯化物可以被氧化形成各种氧化产物,具体取决于使用的条件和试剂。

取代: 乙酰胆碱氯化物可以与亲核试剂发生取代反应,导致形成不同的衍生物。

常用试剂和条件

水解: 在水性条件下由乙酰胆碱酯酶催化。

氧化: 可以使用高锰酸钾或过氧化氢等氧化剂进行。

取代: 通常涉及胺或硫醇等亲核试剂,在碱性条件下。

主要形成的产物

水解: 胆碱和乙酸。

氧化: 根据具体条件,各种氧化产物。

取代: 具有不同官能团的乙酰胆碱氯化物衍生物。

相似化合物的比较

类似化合物

胆碱: 乙酰胆碱氯化物的前体,也是参与各种代谢过程的必需营养素。

磷脂酰胆碱: 细胞膜的主要成分,也是乙酰胆碱氯化物的前体。

乙酰辅酶A: 参与能量代谢和乙酰胆碱氯化物生物合成的分子

独特性

乙酰胆碱氯化物在作为神经递质和神经调节剂方面的双重作用是独一无二的。它是副交感神经系统的主要神经递质,在肌肉激活和自主功能中起着至关重要的作用。 它能够与烟碱型和毒蕈碱型受体结合,使其能够发挥广泛的生理效应,使其区别于其他类似化合物 .

属性

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048978 | |

| Record name | Acetylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60-31-1 | |

| Record name | Acetylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLCHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcholine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF73293C2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetylcholine chloride exert its effects within the body?

A1: Acetylcholine chloride interacts with two primary types of receptors: muscarinic and nicotinic receptors. These receptors are found throughout the body in various tissues and organ systems.

- Muscarinic receptors are G protein-coupled receptors primarily found in the parasympathetic nervous system, regulating functions like smooth muscle contraction, gland secretion, and heart rate. [, , , ]

- Nicotinic receptors are ligand-gated ion channels found in the central nervous system, peripheral nervous system, and neuromuscular junctions. They play a role in muscle contraction, learning, memory, and reward pathways. [, , ]

Q2: Can you elaborate on the specific downstream effects of acetylcholine chloride binding to these receptors?

A2: Binding of acetylcholine chloride to its receptors initiates a cascade of downstream effects depending on the receptor type and location.

- Muscarinic receptor activation generally leads to parasympathetic effects such as:

- Nicotinic receptor activation leads to:

Q3: What is the molecular formula and weight of acetylcholine chloride?

A3: The molecular formula of acetylcholine chloride is C₇H₁₆ClNO₂ and its molecular weight is 181.66 g/mol. []

Q4: Is there any spectroscopic data available for acetylcholine chloride?

A4: While specific spectroscopic data is not provided in the provided research papers, acetylcholine chloride can be characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, ]

Q5: How stable is acetylcholine chloride under various conditions?

A5: Acetylcholine chloride is known to be unstable in alkaline solutions and readily hydrolyzes. [, ] Its stability can be affected by factors like pH, temperature, and the presence of certain enzymes like acetylcholinesterase. [, , , ]

Q6: Are there any strategies to improve the stability of acetylcholine chloride?

A6: Several formulation strategies can be employed to enhance the stability of acetylcholine chloride, such as:

- Lyophilization: This technique removes water from the formulation, improving stability. []

- Encapsulation: Encapsulating acetylcholine chloride within nanoparticles or liposomes can protect it from degradation. []

- Chemical modification: Synthesizing more stable analogs of acetylcholine chloride with improved pharmacokinetic properties. []

Q7: Has computational chemistry been used to study acetylcholine chloride?

A8: Yes, computational methods like DFT+D3 have been employed to define optimized parameters of the crystal lattice, atomic coordinates, bond lengths, and electronic structure of acetylcholine chloride. []

Q8: How do structural modifications of acetylcholine chloride affect its activity?

A8: Modifications to the structure of acetylcholine chloride can significantly impact its activity, potency, and selectivity for muscarinic and nicotinic receptors. For example:

- Introduction of a methyl group on the beta carbon atom of the ethyl chain increases resistance to hydrolysis by acetylcholinesterase, resulting in a longer duration of action (e.g., acetyl-β-methylcholine chloride). [, ]

- Replacing the acetyl group with a carbamate group leads to compounds with greater resistance to hydrolysis and prolonged duration of action (e.g., carbamoylcholine chloride). [, ]

Q9: What are some in vitro and in vivo models used to study acetylcholine chloride?

A9: Researchers utilize various models to investigate the effects of acetylcholine chloride:

- In vitro models: Isolated tissue preparations such as rat uterus, ileum, and thoracic aorta are used to assess smooth muscle contraction and relaxation in response to acetylcholine chloride. [, , , ]

- In vivo models:

Q10: What are the known toxic effects of acetylcholine chloride?

A10: While essential for numerous physiological functions, high doses of acetylcholine chloride can lead to cholinergic crisis, characterized by excessive parasympathetic stimulation. Symptoms may include:

- Bradycardia and hypotension [, ]

- Bronchospasm and increased secretions [, ]

- Salivation, lacrimation, urination, defecation, and gastrointestinal cramping [, ]

Q11: Are there any specific drug delivery strategies being explored for acetylcholine chloride?

A12: Acetylcholine chloride is primarily used for its immediate and localized effects, often administered intravenously or topically. Targeted drug delivery strategies are being explored for more stable analogs and derivatives of acetylcholine chloride to enhance their therapeutic potential. [, ]

Q12: How is acetylcholine chloride detected and quantified?

A12: Various analytical techniques can be employed for acetylcholine chloride detection and quantification:

- Electrometric methods: These methods rely on measuring the pH change resulting from the enzymatic hydrolysis of acetylcholine chloride by acetylcholinesterase. []

- Chemiluminescence methods: These methods utilize the activation effect of acetylcholine chloride on the luminol chemiluminescent reaction for detection. []

- Flow injection analysis: This technique can be combined with spectrophotometry or other detection methods to quantify acetylcholine chloride based on its inhibitory effect on immobilized acetylcholinesterase. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea](/img/structure/B1664260.png)

![5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)

![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)

![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)